Chromoionophore IX

説明

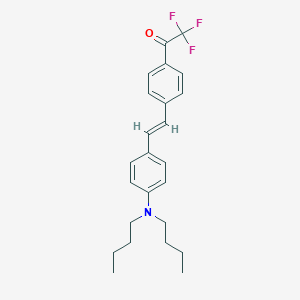

Structure

3D Structure

特性

IUPAC Name |

1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWDIHBWRAWRHS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421749 | |

| Record name | Chromoionophore IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192190-91-3 | |

| Record name | Chromoionophore IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of Chromoionophore Ix

Established Synthetic Routes for Chromoionophore IX

This compound is chemically identified as 4-dibutylamino-4'-(trifluoroacetyl)stilbene scirp.org. While detailed, step-by-step proprietary methods may vary between manufacturers, the synthesis of stilbene (B7821643) derivatives generally follows established organic chemistry principles. A plausible synthetic approach for this compound involves a multi-step process culminating in the formation of the characteristic stilbene backbone with its specific functional groups.

A common method for stilbene synthesis is the Wittig reaction or a related olefination reaction. In the context of this compound, this could involve the reaction of a phosphorus ylide derived from a 4-(dibutylamino)benzyl halide with 4-(trifluoroacetyl)benzaldehyde. Alternatively, a Horner-Wadsworth-Emmons reaction could be employed, offering advantages in terms of stereoselectivity, typically favoring the formation of the trans-isomer, which is common for many stilbene-based chromoionophores rsc.org.

Another viable route is the Heck coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. For instance, 4-bromo-(trifluoroacetyl)benzene could be coupled with 4-vinyl-N,N-dibutylaniline. The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that could be utilized, for example, by reacting a boronic acid derivative of one of the aromatic rings with a halide of the other nih.gov.

The Cadogan-Sundberg indole (B1671886) synthesis, while primarily for indoles, demonstrates the construction of complex heterocyclic systems and shares principles with other coupling reactions that could be adapted for the synthesis of stilbene precursors nih.gov. The synthesis of related chromoionophores, such as those based on azocalixarenes, involves different strategies like diazo-coupling reactions mdpi.com.

Design Principles for Tunable Chromoionophore Characteristics

The efficacy of a chromoionophore is determined by its ability to selectively interact with a target ion and transduce this event into a measurable optical signal. The key characteristics that are often tuned are the compound's basicity (pKa) and its optical properties (absorption and fluorescence).

Strategies for Modulating Basicity and Optical Properties

The basicity of a chromoionophore is a critical parameter, especially in sensors that operate via an ion-exchange mechanism involving protons nih.govrsc.org. The pKa value of the chromoionophore dictates the pH range in which the sensor will be most effective rsc.org. For this compound, the dibutylamino group acts as the primary basic site. The electron density on this nitrogen atom, and thus its basicity, can be modulated by the electronic nature of the rest of the molecule. The strong electron-withdrawing nature of the trifluoroacetyl group on the opposite end of the stilbene system reduces the electron density on the amino group, thereby influencing its pKa.

Strategies for modulating basicity and optical properties are interconnected and often rely on fundamental principles of physical organic chemistry:

Inductive and Resonance Effects: Introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings can significantly alter the electron distribution within the molecule. This, in turn, affects both the basicity of the ion-coordinating site and the energies of the electronic transitions responsible for the compound's color and fluorescence mdpi.com.

Molecular Geometry: The planarity of the chromophore system plays a crucial role. For instance, twisting the dihedral angle between the aromatic rings can disrupt π-conjugation, leading to changes in the absorption and emission spectra and affecting the basicity of functional groups rsc.org.

Intramolecular Charge Transfer (ICT): Many chromoionophores, including stilbene derivatives, are donor-π-acceptor (D-π-A) systems pku.edu.cn. Upon excitation with light, an intramolecular charge transfer can occur from the donor (dibutylamino group) to the acceptor (trifluoroacetyl group). The efficiency and energy of this ICT process are highly sensitive to the local environment and ion binding, forming the basis of the optical sensing mechanism. Modifying the strength of the donor and acceptor groups is a primary strategy for tuning the optical properties mdpi.com.

Solvatochromism: The optical properties of some chromoionophores are sensitive to the polarity of their environment. This solvatochromic effect can be exploited in sensor design rsc.org.

Comparative Analysis of Synthetic Feasibility for Diverse Chromoionophore Scaffolds

A variety of molecular scaffolds beyond the stilbene framework of this compound have been developed for use as chromoionophores. The synthetic feasibility of these scaffolds varies, impacting their accessibility and cost.

| Chromoionophore Scaffold | General Synthetic Approach | Synthetic Feasibility | Key Features |

| Stilbenes | Wittig, Horner-Wadsworth-Emmons, Heck, or Suzuki coupling reactions rsc.orgnih.gov. | Generally accessible with well-established reaction protocols. Stereocontrol can be a challenge but is often manageable. | Tunable optical properties through substitution on the aromatic rings. Can be fluorescent or non-fluorescent acs.org. |

| Azobenzenes | Diazo coupling reactions. | Often straightforward and high-yielding. | Strong absorption in the visible region, typically non-fluorescent. Isomerization can be light-sensitive. |

| Calixarenes | Multi-step synthesis to build the macrocyclic core, followed by functionalization (e.g., diazo coupling for azocalixarenes) mdpi.com. | More complex and often lower yielding than linear systems. Purification can be challenging. | Pre-organized cavity for ion binding, leading to high selectivity. |

| Nile Blue Derivatives | Condensation reactions to form the benzo[a]phenoxazine core, followed by functionalization. | Can be synthetically challenging with multiple steps and potential for side products acs.org. | High molar absorptivity and often fluorescent. A wide range of basicities can be achieved google.com. |

| Oxazinoindolines | Two-step synthesis from commercially available starting materials acs.org. | Reported to be less cumbersome with attractive yields compared to Nile Blue derivatives acs.org. | Can act as fluorescent "turn-on" sensors with tunable properties acs.org. |

Advanced Synthetic Techniques in Chromoionophore Development

The synthesis of chromoionophores is continually evolving, with new technologies being adopted to improve efficiency, sustainability, and the ability to create novel structures.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. Flow chemistry offers several advantages for the synthesis of chromoionophores, including improved reaction control, enhanced safety, and easier scalability. It is particularly well-suited for multi-step syntheses and for reactions that require precise control over temperature and reaction time rsc.org.

Retrosynthesis Software: Advanced software tools, such as SYNTHIA™, are being used to assist in the design of synthetic routes. This software can analyze a target molecule and propose multiple synthetic pathways, taking into account factors like the availability of starting materials, reaction yields, and even green chemistry principles. This can significantly accelerate the development of new and improved syntheses for chromoionophores synthiaonline.com.

Combinatorial Chemistry: Although not a new technique, its application to chromoionophore development allows for the rapid synthesis of libraries of related compounds. By systematically varying the building blocks used in the synthesis, a large number of chromoionophores with diverse properties can be generated and screened for optimal performance.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve the purity of the final products. This technique has been successfully applied to a wide range of organic reactions that are relevant to the synthesis of chromoionophore scaffolds.

These advanced techniques, coupled with a deeper understanding of the structure-property relationships, are paving the way for the next generation of chromoionophores with enhanced sensitivity, selectivity, and robustness for a wide array of applications.

Mechanistic Investigations of Chromoionophore Ix Functionality

Ion Recognition and Proton Coupled Transport Mechanisms

The core of Chromoionophore IX's sensing capability lies in its ability to participate in ion exchange equilibria at the interface of a sensing film and an aqueous sample. This process is intricately linked to the protonation state of the chromoionophore.

In ion-selective optical sensors, this compound functions as a lipophilic pH indicator. acs.org The sensing mechanism for cationic analytes is typically based on a competitive exchange between the target cation and protons (H⁺) at the sensing film interface. acs.orgrsc.org In this arrangement, H⁺ acts as a reference ion within the sensing membrane. acs.orgacs.org When the concentration of the target cation in the sample increases, it displaces protons from the membrane to maintain charge neutrality. This shift in proton concentration within the membrane alters the protonation state of this compound. acs.orgacs.org

The optical response of a sensor incorporating this compound is directly governed by the protonation equilibrium of the dye within the membrane. acs.orgacs.org The degree of protonation of the chromoionophore is a function of the competitive or cooperative ion exchange process. rsc.orgpsu.edu For instance, in a cation-selective optode, an increase in the analyte metal ion concentration leads to a decrease in the concentration of the protonated form of the chromoionophore. psu.edu This equilibrium dictates the color of the membrane, which depends on the relative concentrations of the protonated (CH⁺) and deprotonated (C) forms of the chromoionophore. psu.edu

The apparent pKa value of the chromoionophore within the membrane is a crucial parameter that influences the sensor's response range. nih.govrsc.org This value can be influenced by the composition of the membrane, such as the polarity of the plasticizer used. acs.orgacs.org For example, a more polar membrane environment can lead to an apparent increase in the pKa. acs.org Unlike some other indicators that may involve more than two species, the response of sensors based on chromoionophores like this compound typically involves a two-component system of the protonated and deprotonated forms. acs.org The degree of protonation (1-α) can be quantified from absorbance measurements, where α is the ratio of the deprotonated chromoionophore concentration to the total chromoionophore concentration. nih.gov

Competitive and Cooperative Proton Exchange in Sensing Films

Optical Signal Transduction in this compound Systems

The change in the protonation state of this compound is transduced into a measurable optical signal, which is the basis of its use in optical sensing.

This compound is utilized in ion-selective sensors that rely on absorbance-based signaling. acs.org The protonated and deprotonated forms of the chromoionophore exhibit distinct absorption spectra. google.com The change in the concentration of the target ion in a sample leads to a corresponding change in the absorbance spectrum of the sensing film, allowing for quantitative measurement. nih.gov

For instance, in the presence of increasing concentrations of a target cation, the absorbance peak corresponding to the protonated form of the chromoionophore decreases, while the peak for the deprotonated form may increase. rsc.org This change in absorbance at specific wavelengths is the output signal of the optode. psu.edu The use of absorbance as a signal output is a common and robust method for ion-selective optodes. mdpi.com

A significant characteristic of this compound, as a member of the stilbene (B7821643) family of compounds, is that it is not fluorescent. acs.orgacs.org This non-fluorescent nature limits its application to absorbance-based sensing modalities. acs.org While fluorescent sensors can offer higher sensitivity, the design of sensors using this compound must focus on optimizing the absorbance signal. annualreviews.org The lack of fluorescence means that sensor design does not need to account for factors like fluorescence quenching or inner filter effects, simplifying the optical setup. However, it also means that the potential for the enhanced sensitivity often associated with fluorescence detection is not available. annualreviews.org The development of sensors with this compound, therefore, centers on creating robust systems that provide clear and reproducible changes in their absorbance spectra.

Characteristics of Absorbance-Based Signaling

Interfacial Phenomena and Membrane Transport Dynamics

The performance of sensors based on this compound is heavily dependent on the chemical and physical processes occurring at the interface between the sensing membrane and the sample solution, as well as the transport of species within the membrane itself.

The sensing mechanism is fundamentally an interfacial process, relying on the ion-exchange equilibrium at the boundary between the organic membrane phase and the aqueous sample phase. rsc.orgnih.gov The efficiency and rate of this ion exchange directly impact the sensor's response time and sensitivity. The transport of ions and water into and within the polymer membrane is a critical factor. researchgate.net The rate of ion transfer can be influenced by the lipophilicity of the ionophores and ion-exchangers used in the membrane formulation. researchgate.net

The composition of the membrane, including the polymer matrix and plasticizer, creates a specific micro-environment that affects the transport properties and the pKa of the chromoionophore. acs.orgacs.orgbath.ac.uk For instance, the use of different plasticizers can alter the polarity of the membrane, which in turn can influence ion-partitioning and the protonation equilibrium of the chromoionophore. acs.org The diffusion of components within the membrane is essential for reaching a stable and theoretically predictable optical response. mdpi.com Slow diffusion can lead to longer response times. mdpi.com Understanding these interfacial and transport dynamics is crucial for designing sensors with optimal performance characteristics, including rapid response and high selectivity. rsc.orgnih.gov

Applications of Chromoionophore Ix in Chemical Sensing Platforms

Development of Chemo/Optical Sensors

Chemo/optical sensors leverage changes in optical properties, such as fluorescence or absorbance, to detect the presence and concentration of chemical species. Chromoionophore IX, chemically known as 4-dibutylamino-4'-(trifluoroacetyl)stilbene (CIX), is particularly suited for this purpose due to its trifluoroacetyl group, which can react with alcohol molecules. labsolu.ca This reaction alters the dye's electronic structure, leading to a measurable quenching of its luminescence, providing a direct analytical signal. labsolu.canih.gov

A primary application of this compound is in the fabrication of fluorescent thin-film sensors for the detection of alcohol vapors. nih.govrna-society.org Research has demonstrated the successful development of sensors capable of detecting methanol, ethanol, and 2-propanol (isopropanol) in the gas phase. nih.gov When the sensor film containing this compound is exposed to these alcohol vapors, the dye's luminescence intensity at approximately 555 nm is quenched. labsolu.canih.gov This quenching is a result of the chemical reaction between the dye and the alcohol, forming a hemiacetal. labsolu.ca

The sensitivity of these sensors has been quantified, yielding specific detection and quantification limits for various alcohols. labsolu.canih.gov For instance, sensors have shown detection limits of 9 ppm for methanol, 13 ppm for ethanol, and 21 ppm for 2-propanol. labsolu.canih.gov The corresponding quantification limits were found to be 32 ppm, 43 ppm, and 70 ppm, respectively. labsolu.canih.gov These findings highlight the sensor's high sensitivity, particularly towards less bulky alcohol molecules. nih.gov

Table 1: Detection and Quantification Limits for Alcohol Vapor Sensors utilizing this compound This table is interactive and can be sorted by clicking on the column headers.

| Analyte | Detection Limit (ppm) | Quantification Limit (ppm) |

|---|---|---|

| Methanol | 9 | 32 |

| Ethanol | 13 | 43 |

| 2-Propanol | 21 | 70 |

Data sourced from Fong, J. et al. (2014). labsolu.canih.gov

The performance of sensors based on this compound is critically dependent on the fabrication and composition of the sensing film. The choice of polymer matrix and the inclusion of enhancing materials are key strategies for optimization.

The immobilization of this compound within a suitable polymer matrix is essential for creating a stable and effective sensor. For gas-phase alcohol detection, ethyl cellulose (B213188) (EC) has been successfully used as the matrix. nih.govrna-society.org Thin-film sensors are typically prepared by dissolving the dye and ethyl cellulose in a solvent, which is then spin-coated onto a substrate like a glass slide. labsolu.canih.gov

To improve the sensitivity of these optical sensors, enhancement strategies have been developed. One effective method involves the inclusion of nanoparticles into the polymer matrix to induce Mie scattering. nih.govrna-society.org Specifically, titanium dioxide (TiO₂) particles have been added to the ethyl cellulose films. labsolu.canih.gov

Sensor Film Fabrication and Optimization for Enhanced Performance

Polymer Matrix Integration and Configuration (e.g., Ethyl Cellulose, PVC)

Multi-Analyte Sensing Configurations

The design of sensors incorporating this compound is not limited to single-analyte detection. These sensors have been explicitly developed with the goal of integration into multianalyte platforms. labsolu.canih.govrna-society.org Such platforms are designed for the simultaneous detection of multiple gas analytes. labsolu.canih.gov By using an array of different sensors, each with varying selectivity and sensitivity, it is possible to analyze complex mixtures. While this compound shows a general response to alcohols, its integration into a multi-sensor array, potentially combined with other sensing materials, allows for more complex vapor analysis and pattern recognition. nih.gov The development of such systems is a step towards creating "lab-on-a-molecule" technologies for comprehensive chemical detection.

Miniaturized and Integrated Sensing Devices

There is a significant trend in chemical sensor technology towards miniaturization and integration. The goal is to develop small, portable, and potentially low-cost devices for real-time monitoring. Chromoionophore-based sensing mechanisms are well-suited for this trend. The sensing films can be applied to various substrates, including the tips of optical fibers or as micro- or nanoparticles. The development of sensor particles in the micrometer or nanometer range represents a significant reduction in size compared to traditional bulk optodes. This miniaturization not only reduces the required sample volume but also can lead to faster response times. These miniaturized sensors, including those based on this compound, are foundational for creating integrated analytical devices for applications ranging from environmental monitoring to wearable chemical sensors.

Micro- and Nano-Optode Architectures

Optodes are sensors that translate a chemical interaction into a measurable optical signal. Micro- and nano-optodes leverage the high surface-area-to-volume ratio of microscopic or nanoscopic structures to enhance sensitivity and response time. nih.gov These platforms often involve incorporating ion-selective components, like ionophores and chromoionophores, into or onto microspheres, nanospheres, or thin films. nih.gov The fundamental sensing principle of H⁺-chromoionophore-based optodes relies on the reversible color or fluorescence shifts of the chromoionophore in response to changes in proton concentration, which is linked to the concentration of the target analyte. scirp.org

A notable application of this compound, chemically known as 4-dibutylamino-4'-(trifluoroacetyl)stilbene, is in the fabrication of thin-film optical sensors for the detection of alcohol vapors. researchgate.netacs.org In this architecture, the chromoionophore is encapsulated within a polymer matrix, such as ethyl cellulose (EC), and coated onto a substrate like a glass slide to form the sensing layer. researchgate.netacs.org

The sensing mechanism is based on the fluorescence of this compound. acs.org The trifluoroacetyl group on the stilbene (B7821643) dye reacts with alcohol molecules to form a hemiacetal. scirp.org This chemical conversion alters the electronic distribution within the dye molecule, leading to a quenching of its native luminescence intensity at around 555 nm. researchgate.netacs.org This change in fluorescence is the measurable signal that correlates to the concentration of the alcohol vapor. To enhance sensitivity, nanoparticles like titanium dioxide (TiO₂) can be added to the film to induce light scattering (Mie scattering), which increases the interaction path length of the excitation light with the dye-infused film. acs.org

Research findings for thin-film sensors utilizing this compound for the detection of various alcohol vapors have demonstrated specific performance characteristics, including defined detection and quantification limits. researchgate.netacs.org

Performance of this compound-Based Thin-Film Sensors for Alcohol Vapor Detection

| Analyte | Detection Limit (ppm) | Quantification Limit (ppm) | Reference |

|---|---|---|---|

| Methanol (MeOH) | 9 | 32 | researchgate.netacs.org |

| Ethanol (EtOH) | 13 | 43 | researchgate.netacs.org |

| 2-Propanol (PrOH) | 21 | 70 | researchgate.netacs.org |

Paper-Based Sensing Platforms

Paper-based analytical devices (PADs) have emerged as a cost-effective, portable, and user-friendly platform for chemical sensing. nih.gov These devices use the capillary action of porous paper to transport fluid samples to detection zones without the need for external pumps. nih.gov In the context of optical sensing, the paper acts as a substrate for the immobilization of chemical reagents, such as chromoionophores and ionophores. nih.govnih.gov

The general principle for paper-based ion-selective optodes involves adsorbing the sensing components onto the cellulose fibers. nih.gov This creates a hydrophobic microenvironment that facilitates an ion-exchange mechanism analogous to traditional polymer-film optodes. nih.gov For instance, the detection of specific ions can be achieved by using a combination of a cation exchanger and a lipophilic optical pH indicator (chromoionophore). nih.gov The interaction with the target ion induces a proton exchange, causing a visible color change in the chromoionophore that can be recorded and analyzed, often with a simple camera or smartphone. nih.gov

Theoretical and Computational Studies on Chromoionophore Ix

Quantum Chemical Calculations for Electronic Structure and Spectral Prediction

Quantum chemical calculations are essential for predicting the electronic structure and spectral properties of molecules like Chromoionophore IX. bldpharm.com Methods such as Density Functional Theory (DFT) are frequently employed to model and understand the photoelectronic applications of organic molecules. bldpharm.com These calculations can determine the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to a molecule's electronic behavior and its absorption and emission spectra. bldpharm.com

For stilbene (B7821643) derivatives, a class of molecules to which this compound belongs, DFT calculations have been successfully used to investigate their photophysical properties. bldpharm.comyoutube.com The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set (e.g., 6-31G(d), def2-TZVP) is critical for achieving accuracy that aligns with experimental results. bldpharm.comnih.govlabsolu.ca Time-dependent DFT (TD-DFT) is particularly powerful for simulating excited states and predicting UV-vis and fluorescence spectra. bldpharm.comnih.gov For instance, a comparative study on diphenylamino-nitro-trans-stilbene evaluated ten different functionals, finding that CAM-B3LYP and MPW1PW91 provided UV-vis and fluorescence spectra predictions closest to experimental observations. bldpharm.com Such calculations can also elucidate the structural changes that occur between the ground and excited states. bldpharm.com

While these computational tools are standard for analyzing fluorescent dyes, detailed quantum chemical studies published specifically on the electronic structure and spectral properties of 4-dibutylamino-4'-(trifluoroacetyl)stilbene were not identified in the searched literature. However, the established methodologies for other stilbene derivatives provide a clear framework for how such an analysis would be performed. bldpharm.comyoutube.comnih.gov

Molecular Modeling of Ion-Chromoionophore Interaction Energetics

Molecular modeling encompasses all theoretical and computational methods used to mimic the behavior of molecules, including their interactions. sigmaaldrich.com For chromoionophores designed for ion sensing, modeling the interaction energetics between the ion and the chromoionophore is key to understanding the recognition and sensing mechanism. nih.gov These chromoionophores often contain an ionophore unit, which selectively binds a specific ion, and a chromophore, which signals this binding event through a change in its optical properties. nih.gov Computational methods like DFT can be used to calculate the equilibrium geometries and intermolecular interaction energies for these host-guest complexes. nih.gov

However, the documented applications of this compound are primarily for the detection of neutral alcohol vapors through fluorescence quenching, rather than for ion sensing. medchemexpress.com The interaction is not based on the strong, selective binding of a cation by an ionophoric cavity, such as a crown ether. nih.gov Instead, the interaction between this compound and alcohol molecules likely involves weaker intermolecular forces that facilitate the fluorescence quenching process upon exposure.

The computational modeling of such systems would focus on the interaction between the stilbene dye and the analyte (e.g., methanol, ethanol). This can be studied using molecular mechanics or quantum mechanics to calculate binding energies and understand the geometry of the analyte-dye complex. While the outline specifies "ion-chromoionophore interaction," the relevant analysis for this compound would be the modeling of its interaction with neutral alcohol molecules.

Numerical Simulations of Sensor Response and Selectivity

Numerical simulations are a vital tool for understanding and predicting the dynamic response of a chemical sensor. For optical sensors based on fluorescence, computational models can calculate the dynamics of fluorescence quenching that result from the sorption and desorption of analyte molecules. nih.gov These kinetic models often analyze the influence of molecular diffusion and binding interactions on the sensor's optical signal. nih.gov

Simulations can replicate experimental sensor performance by modeling the concentration of the analyte within the sensor film over time and depth. nih.gov This allows for the extraction of intrinsic sensor response curves and can guide strategies to enhance selectivity. nih.gov For example, simulations have shown that for thin-film fluorescent sensors, selectivity can be improved by using thinner films and choosing materials that hinder analyte diffusion through strong binding interactions. nih.gov Kinetic modeling can also be used to simulate the fluorescence response, with results that generally agree with experimentally observed trends.

For this compound, experimental studies have characterized its sensor response when embedded in an ethyl cellulose (B213188) thin film for the detection of various alcohol vapors. The luminescence intensity is quenched upon exposure, and the sensor exhibits different detection and quantification limits for different alcohols, demonstrating a degree of selectivity. The table below summarizes these experimental findings, which represent the kind of data that numerical simulations would aim to predict. medchemexpress.com

| Analyte | Detection Limit (ppm) | Quantification Limit (ppm) | Tested Range (ppm) |

|---|---|---|---|

| Methanol (MeOH) | 9 | 32 | 0 - 15,000 |

| Ethanol (EtOH) | 13 | 43 | 0 - 15,000 |

| 2-Propanol (PriOH) | 21 | 70 | 0 - 23,000 |

Computational Analysis of Tautomeric Forms and Their Contribution to Sensing

The term "tautomerism" typically refers to isomers that differ by the position of a proton and a double bond, such as keto-enol tautomerism. However, for stilbene-based molecules like this compound, the most relevant form of isomerism is geometric cis-trans (or E/Z) isomerism around the central carbon-carbon double bond. labsolu.ca This photoisomerization is a key feature of the stilbene family and is intensely studied using computational methods. nih.gov

Computational analysis, particularly using TD-DFT, is employed to investigate the photoisomerization pathway between the trans and cis isomers. nih.gov These calculations can map the potential energy surfaces of the ground and excited states, identify the energy barriers for isomerization, and predict the photophysical properties of each isomer. nih.gov For example, TD-PBE0 calculations have been used to study the isomerization path of stilbene, showing that the process occurs on the HOMO→LUMO bright state. nih.gov First-principles calculations combining NEGF and DFT have been used to investigate the molecular switching behavior of stilbene isomers, showing that cis-isomers can exhibit higher current in molecular electronic devices.

Spectroscopic and Electrochemical Characterization Methodologies

Ultraviolet-Visible Absorption Spectrophotometry for Response Evaluation

Ultraviolet-Visible (UV-Vis) absorption spectrophotometry is a primary technique for characterizing the response of Chromoionophore IX. This method relies on the principle that the chromoionophore's color, and thus its absorption spectrum, changes with the protonation state. mdpi.com The molecule exhibits distinct absorption maxima corresponding to its protonated and deprotonated forms.

In practice, a membrane incorporating this compound is exposed to solutions of varying pH. mdpi.com The resulting changes in the absorption spectrum are recorded. Typically, as the pH of the solution changes, the equilibrium between the protonated (CH⁺) and deprotonated (C) forms of the chromoionophore within the membrane shifts. This shift leads to a corresponding change in the absorbance at specific wavelengths. For instance, an increase in the protonation of the chromoionophore is observed as an increase in the absorbance peak corresponding to the protonated form and a decrease in the peak for the deprotonated form. nih.gov

The degree of protonation (α) can be quantified using the following equation, where A is the measured absorbance at a specific wavelength, and A_prot and A_deprot are the absorbances of the fully protonated and deprotonated forms, respectively. nih.gov

α = (A - A_deprot) / (A_prot - A_deprot)

This ratiometric method provides a reliable evaluation of the sensor's response. nih.gov The extent of conjugation in the chromophore dictates the wavelength of maximum absorbance (λ_max). libretexts.org For many chromoionophores, including those similar to this compound, the deprotonated form absorbs at a longer wavelength than the protonated form. researchgate.net The specific λ_max values are solvent-dependent, reflecting the influence of the local environment on the electronic transitions of the molecule. researchgate.netmsu.edu

The response evaluation also involves assessing the sensor's lifetime and reproducibility. The stability of the sensor's response can be monitored over time by repeatedly measuring the absorbance under constant pH conditions. mdpi.com Any significant decrease in absorbance may indicate leaching of the chromoionophore from the membrane. researchgate.net Reproducibility is determined by measuring the response of multiple sensors to the same pH, with a low relative standard deviation indicating good consistency. mdpi.com

Potentiometric Assessment of Apparent Basicity and pH Response

Potentiometry offers a complementary method to spectrophotometry for characterizing this compound, specifically for determining its apparent basicity (pKa) within a sensor membrane. acs.orgacs.org This is a critical parameter as it dictates the working range of a pH sensor based on the ionophore. The pKa value is determined by measuring the potential difference (EMF) of an ion-selective electrode (ISE) containing the chromoionophore as a function of the sample solution's pH. acs.orgunige.ch

The experimental setup typically involves an ISE with a membrane composed of a polymer (like PVC), a plasticizer (like o-NPOE), the chromoionophore, and a lipophilic salt. acs.org This electrode is immersed in a buffered solution, and the pH is systematically varied. acs.org The potential is measured against a reference electrode. The resulting pH response curve is then analyzed. acs.org

The pKa value can be extracted from the potentiometric calibration curve. acs.org For chromoionophores, the apparent basicity in the membrane phase can be determined by comparing their response to a reference compound with a known pKa. acs.orgdss.go.th The intersection of the high-pH and low-pH asymptotes of the sigmoidal response curve often corresponds to the pKa value.

It's important to note that the apparent basicity determined by potentiometry can sometimes differ from that determined by spectroscopic methods. acs.org This discrepancy can arise if the chromoionophore participates in equilibria other than simple protonation/deprotonation, such as isomerization, which may be influenced differently by the electric field in potentiometry versus the light absorption in spectroscopy. acs.orgacs.org

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

While UV-Vis spectroscopy is excellent for monitoring the response of this compound, more advanced spectroscopic techniques are employed for detailed structural and conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and purity of the synthesized chromoionophore. Both ¹H and ¹³C NMR are used to ensure the correct arrangement of atoms and the absence of significant impurities.

Other spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can provide information about the functional groups present in the molecule and can be used to identify structural changes that occur upon ion binding. Advanced techniques like two-dimensional correlation Raman spectroscopy can also be applied to characterize the structure and dynamics of complex molecules. google.com

Dynamic Electrochemical Techniques for Sensing Mechanism Elucidation

Dynamic electrochemical techniques are instrumental in probing the sensing mechanism of this compound at a fundamental level. Unlike potentiometry, which is a zero-current method, dynamic techniques involve applying a potential or current and measuring the resulting response, providing insights into ion transfer kinetics and diffusion processes within the sensor membrane. researchgate.net

Chronopotentiometry is one such technique that has been successfully used with membranes containing chromoionophores. acs.orgacs.org In this method, a constant current is applied across the membrane, and the change in potential is monitored over time. researchgate.net This technique can be used to determine the total alkalinity or acidity of a sample. acs.orgunige.ch It has also been employed to determine the diffusion coefficients of ionophores within polymeric membranes, a key parameter for understanding and designing sensors with controlled mass transport. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing the interfacial properties of the sensor membrane. mdpi.com By applying a small AC potential over a range of frequencies and measuring the resulting current, an impedance spectrum is generated. jecst.org This spectrum can be modeled with an equivalent circuit to separate and quantify different resistance and capacitance components of the system, such as the bulk membrane resistance and the charge transfer resistance at the membrane-solution interface. jecst.org Changes in the impedance spectrum upon exposure to different analyte concentrations can help elucidate the sensing mechanism. researchgate.netumich.edu

Other dynamic techniques like cyclic voltammetry can also be used to study the redox behavior of the chromoionophore and the ion transfer processes across the liquid-liquid interface. researchgate.netresearchgate.net Collectively, these dynamic electrochemical methods provide a detailed picture of the transport and reaction processes that underpin the function of this compound in sensing applications. researchgate.net

Supramolecular Chemistry and Host Guest Systems Involving Chromoionophores

Principles of Molecular Recognition and Host-Guest Complexation

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. thno.orgwikipedia.org Distinct from traditional chemistry that centers on covalent bonds, supramolecular chemistry is the "chemistry beyond the molecule," exploring the specific and selective interactions that lead to the formation of stable, structured complexes. thno.orgtaylorandfrancis.com The foundation of this field is the principle of molecular recognition, which describes the specific binding between two or more molecules through a variety of non-covalent interactions. wikipedia.orgtaylorandfrancis.com These interactions include hydrogen bonds, van der Waals forces, π-π stacking, electrostatic interactions, and hydrophobic forces. thno.orgtaylorandfrancis.com

This process is often described in terms of a "host-guest" relationship, where a "host" molecule, typically a larger macrocyclic compound with a defined cavity, selectively binds a smaller "guest" molecule or ion. wikipedia.orgresearchgate.net The host is designed to have a shape and arrangement of binding sites that are complementary to the guest, leading to a high degree of specificity and affinity. taylorandfrancis.commdpi.com This complementarity is the key to selective recognition over other similar molecules or ions. taylorandfrancis.com

Self-Assembly and Ordered Monolayer/Multilayer Architectures

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates governed by non-covalent interactions. uni-tuebingen.denih.gov Self-assembled monolayers (SAMs) are a prominent example of this phenomenon, where organic molecules spontaneously form a single, ordered molecular layer on a substrate. uni-tuebingen.denih.gov This bottom-up approach allows for the precise engineering of surface properties at the molecular level. harvard.eduossila.com

Chromoionophores, as amphiphilic or surface-active molecules, can be organized into highly ordered architectures such as Langmuir monolayers at the air-water interface and Langmuir-Blodgett (LB) films, which are created by transferring these monolayers onto solid substrates. isuct.ruresearchgate.net The structure and functional properties of these assemblies are critical for their application in sensor devices. researchgate.net Research on related hemicyanine chromoionophores in Langmuir monolayers reveals that their structural organization and aggregation behavior are heavily influenced by the surrounding conditions. isuct.ru

Key findings from studies on analogous systems, which inform the behavior of molecules like Chromoionophore IX, include:

Cation-Ionophore Interaction : The interaction between cations present in the aqueous subphase and the ionophoric part of the molecule can induce the formation of specific aggregates, such as excimers, which alters the optical properties of the monolayer. isuct.ru

Solvent-Induced Preorganization : The choice of organic solvent used to spread the monolayer plays a crucial role in the preorganization of the chromoionophore molecules on the subphase, affecting the efficiency of aggregate formation. isuct.ru

Preservation of Structure : X-ray studies have demonstrated that crown-substituted chromoionophore LB films can preserve the fine structure and functional characteristics of the pre-organized monolayer from which they were transferred. researchgate.netresearchgate.net

The ability to control the molecular arrangement in these self-assembled systems is paramount for developing functional devices, as the orientation and aggregation state of the chromoionophore directly impact its sensitivity and response. researchgate.netacs.org

Rational Design of Supramolecular Scaffolds for Enhanced Ion Selectivity

The rational design of supramolecular scaffolds for ion sensing aims to create systems with high selectivity and sensitivity for a specific target ion. mdpi.com This is achieved by combining a highly selective recognition unit (an ionophore) with a sensitive signaling unit (a chromoionophore) within a single, functional architecture, often an ion-selective optode membrane. google.comsemanticscholar.org

This compound belongs to the stilbene (B7821643) family of dyes and functions as a lipophilic pH indicator. acs.orgunige.ch In a typical bulk optode, its response is not due to direct binding with the target analyte but is instead coupled to a competitive ion-exchange mechanism. google.comfrontiersin.org The design principle involves a competition between the target cation and a proton (H⁺) for the binding sites of the selective ionophore within the membrane. acs.org

The process can be summarized as follows:

Initial State : The system is in equilibrium, with the chromoionophore in its protonated or deprotonated state, giving the membrane a specific color or absorbance profile. frontiersin.org

Analyte Introduction : When the membrane is exposed to a sample containing the target cation, the ionophore selectively binds and extracts the cation from the aqueous phase into the organic membrane phase.

Ion Exchange : To maintain charge neutrality within the membrane, this extraction of a positive ion must be accompanied by the release of another positive ion from the membrane into the sample. In this design, a proton (H⁺) is released. frontiersin.org

Signal Transduction : The change in the concentration of H⁺ within the membrane alters the protonation/deprotonation equilibrium of the chromoionophore (e.g., this compound). acs.org This shift results in a change in its electronic configuration and, consequently, a measurable change in its absorbance spectrum. frontiersin.org

Integration with Calixarene-Based Host Systems

Calixarenes are macrocyclic molecules formed from phenolic units linked by methylene (B1212753) bridges, creating a unique, three-dimensional cup-like structure. researchgate.netmdpi.com Their well-defined and pre-organized cavities make them exceptional host molecules for a wide variety of ions and neutral molecules. researchgate.netmdpi.com The versatility of calixarenes stems from the ease with which their upper and lower rims can be chemically modified, allowing for the creation of derivatives with precisely tailored sizes, conformations, and binding sites to achieve high selectivity for specific guest ions. semanticscholar.orgmdpi.com

Calix researchgate.netarenes, in particular, have been extensively developed as sodium-selective ionophores. mdpi.comarkat-usa.org By functionalizing the lower rim with ester or other ligating groups, a cavity is formed that is highly complementary to the size of the Na⁺ ion, leading to excellent binding affinity and selectivity, especially against larger ions like K⁺. semanticscholar.orgarkat-usa.org

This compound is integrated into calixarene-based sensing systems, typically within a plasticized polymer membrane such as poly(vinyl chloride) (PVC), to create a sodium-selective optode. researchgate.netcapes.gov.br In this configuration:

The calixarene (B151959) derivative acts as the host and the selective ionophore, responsible for recognizing and binding Na⁺ ions. capes.gov.br

This compound acts as the signal transducer. It does not bind Na⁺ directly but responds to the change in local pH within the membrane that results from the ion-exchange process facilitated by the calixarene. mdpi.comcapes.gov.br

This integration of a highly selective calixarene host with a sensitive chromoionophore reporter allows for the development of robust optical sensors for quantifying sodium ion concentrations in various samples, including biological fluids. arkat-usa.orgcapes.gov.br The design of these integrated systems demonstrates a key strategy in supramolecular chemistry: combining molecular components with distinct functions—recognition and signaling—to create advanced functional materials. mdpi.com

Emerging Research Frontiers and Challenges for Chromoionophore Ix

Strategies for Enhanced Sensitivity, Selectivity, and Detection Limits

The performance of sensors based on Chromoionophore IX is critically dependent on their sensitivity, selectivity, and detection limits. Researchers are actively exploring various strategies to enhance these parameters. A primary approach involves the modification of the sensor's core components: the ionophore, the chromoionophore itself, and the polymer matrix.

One key strategy is the development of new, highly selective ionophores. While this compound acts as the signal transducer, the ionophore is responsible for selectively binding the target analyte. For instance, in the pursuit of detecting specific ions like cadmium, researchers have developed novel ionophores that, when paired with a chromoionophore, yield sensors with low detection limits, sometimes in the parts-per-billion (ppb) range. researchgate.netunizar.es The selectivity of these sensors is crucial, especially when analyzing complex samples containing multiple ions that could potentially interfere with the measurement. unizar.es

Another avenue for improvement is the chemical modification of the chromoionophore structure. While this compound belongs to the stilbene (B7821643) family and is not fluorescent, the broader family of chromoionophores includes fluorescent compounds like Nile blue derivatives. acs.org Modifications to these structures can tune their basicity (pKa values) and spectral properties. acs.org For example, chromoionophores with higher pKa values have been shown to improve the response and selectivity of nitrite (B80452) sensors. nih.gov

The composition of the sensor membrane or matrix also plays a significant role. The use of different plasticizers and polymer matrices, such as poly(vinyl chloride) (PVC) or ethyl cellulose (B213188) (EC), can influence sensor performance. scirp.org Furthermore, the integration of nanomaterials has emerged as a powerful strategy. Incorporating titanium dioxide (TiO2) particles into thin-film sensors has been shown to induce Mie scattering, which increases the interaction of light with the indicator dye, thereby enhancing sensitivity. scirp.orgresearchgate.net This technique has led to a significant increase in the emission intensity of the sensor. scirp.org

The following table summarizes some research findings on the detection limits achieved with various chromoionophore-based sensors:

Table 1: Detection Limits of Various Chromoionophore-Based Sensors| Analyte | Sensor Type | Detection Limit | Reference |

|---|---|---|---|

| Methanol (vapor) | Thin-film with this compound | 9 ppm | researchgate.net |

| Ethanol (vapor) | Thin-film with this compound | 13 ppm | researchgate.net |

| 2-Propanol (vapor) | Thin-film with this compound | 21 ppm | researchgate.net |

| Lead (Pb²⁺) | Polymer monolithic sensor | 0.46 ppb | researchgate.net |

| Mercury (Hg²⁺) | Polymer monolithic sensor | 0.52 ppb | researchgate.net |

| Cadmium (Cd²⁺) | Polymer monolithic sensor | 0.41 ppb | researchgate.net |

| Cadmium (Cd²⁺) | Integrated waveguide absorbance optode | ~20 ppb | unizar.es |

These strategies, from rational ionophore design to the integration of advanced materials, are pushing the boundaries of what is achievable with chromoionophore-based sensors, enabling their application in increasingly demanding analytical scenarios. mdpi.commdpi.com

Addressing pH Cross-Response and Matrix Interferences

A significant challenge in the application of chromoionophore-based sensors, including those using this compound, is their inherent cross-response to pH. researchgate.netnih.gov This is because the signaling mechanism of these sensors often relies on a pH-sensitive chromoionophore that undergoes protonation or deprotonation in response to the ion-exchange process. nih.govrsc.orgnih.gov Consequently, changes in the sample's pH can directly affect the optical signal, leading to inaccurate measurements of the target analyte. nih.govrsc.org

Several strategies are being developed to mitigate this pH interference. One approach is to design sensing systems where the pH dependence is either minimized or compensated for. For certain analytes, like carbon dioxide, the analyte concentration is thermodynamically linked to pH, which can cancel out the cross-response. nih.gov However, for most applications, this is not the case, and buffering the sample is often required, which is not always practical. nih.gov

A more advanced strategy involves replacing the pH-sensitive chromoionophore with alternative signal transducers. nih.gov Solvatochromic dyes, which are sensitive to changes in the polarity of their microenvironment, offer one such alternative. researchgate.netnih.gov The ion-exchange event alters the polarity within the sensor membrane, causing a spectral shift in the solvatochromic dye that is independent of the sample's pH. researchgate.net

Another innovative approach is the use of an exhaustive sensing mode. This method aims to overcome the pH cross-response of ion-selective optodes (ISOs) based on chromoionophores. researchgate.netresearchgate.net Furthermore, researchers are exploring the development of ratiometric sensors, which can provide a built-in correction for environmental factors. fh-muenster.de

Matrix interferences, where other components in a complex sample (like biological fluids or environmental water) affect the sensor's response, present another major hurdle. unizar.esnih.gov These interferences can arise from other ions competing with the target analyte for the ionophore, or from the fouling of the sensor surface. unizar.esnih.gov To address this, significant research is focused on improving the selectivity of the ionophore. unizar.es Additionally, the choice of the sensor matrix and the use of protective coatings can help to minimize fouling and reduce non-specific interactions. nih.gov The development of sensors with high selectivity against major interfering ions is a key area of ongoing research. nih.gov

Expansion of Chromoionophore Palette for Novel Analyte Recognition

While this compound has its specific applications, the field is actively working on expanding the available range of chromoionophores to detect a wider variety of analytes. acs.org The development of new chromoionophores is driven by the need for sensors with tailored properties, such as different spectral responses, enhanced brightness, and specific recognition capabilities. bgsu.edu

The rational design and synthesis of new chromoionophoric molecules is a primary focus. This involves creating compounds with specific functional groups that can interact selectively with target analytes. For example, Schiff bases are a class of compounds that have been explored as chromoionophores for the detection of metal ions. researchgate.netresearchgate.net By modifying the structure of these molecules, their fluorescence properties can be tuned for specific sensing applications. mdpi.com

The goal is to create a diverse "palette" of chromoionophores with a range of optical properties and sensitivities. This would allow for the development of multi-analyte sensing platforms and sensors for novel targets that are currently difficult to detect. The synthesis of chromoionophores with tunable absorption and emission wavelengths is a key aspect of this research. acs.org

Researchers are also exploring the use of different molecular frameworks as the basis for new chromoionophores. For instance, benzimidazole-based systems have shown promise for the development of optical chemosensors. researchgate.net The incorporation of various functional groups into these frameworks allows for the fine-tuning of their sensing properties. mdpi.com This expansion of the chromoionophore library is essential for advancing the field of optical sensing and enabling new applications in areas such as clinical diagnostics, environmental monitoring, and industrial process control. researchgate.netsmolecule.com

Development of "Turn-On" Fluorescent Analogs of this compound

This compound itself is not fluorescent, which limits its application in fluorescence-based sensing, a technique known for its high sensitivity. acs.orgunige.ch A significant area of research is therefore focused on the development of "turn-on" fluorescent analogs. These are molecules that are initially non-fluorescent or weakly fluorescent and exhibit a strong increase in fluorescence upon binding to the target analyte. This "turn-on" response provides a high signal-to-background ratio, leading to enhanced sensitivity and lower detection limits. acs.orgrsc.org

The design of these fluorescent analogs often involves incorporating a fluorophore into a molecular structure that also contains a recognition site for the analyte. The interaction with the analyte triggers a change in the electronic properties of the molecule, leading to the "turn-on" of fluorescence. One such strategy involves the use of oxazinoindoline dyes, which can be designed to have tunable absorption and fluorescence properties. acs.orgunige.ch These compounds can exist in a non-fluorescent, ring-closed form and a fluorescent, ring-opened form, with the transition being triggered by a change in pH or the presence of a target ion. acs.org

Another approach is the use of rhodamine-based probes. These can be designed to undergo a structural change, such as the opening of a spirolactam ring, upon interaction with a metal ion, resulting in a strong fluorescent signal. rsc.org The development of these "turn-on" sensors is a key step towards creating highly sensitive and selective optical probes for a wide range of applications.

The table below highlights some examples of "turn-on" fluorescent probes and their characteristics:

Table 2: Examples of "Turn-On" Fluorescent Probes| Probe Type | Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Oxazinoindoline Dyes | H⁺, Na⁺ | Ring-opening/closing | Tunable pKa and emission | acs.org |

| Rhodamine-based | Metal Ions | Spirolactam ring-opening | High signal-to-noise ratio | rsc.org |

| Benzimidazole Schiff bases | Metal Ions | Chelation-enhanced fluorescence | Potential for ratiometric sensing | researchgate.net |

The development of such fluorescent analogs of this compound and related compounds is a vibrant area of research with the potential to significantly impact the field of chemical sensing.

Advanced Material Integration: Nanocomposites and Hybrid Systems

The integration of this compound and other chromoionophores with advanced materials is a rapidly growing field that promises to overcome many of the limitations of traditional sensor designs. frontiersin.org By creating nanocomposites and hybrid systems, researchers can enhance sensor performance in terms of sensitivity, stability, and response time. scirp.orgresearchgate.netnih.gov

Nanomaterials such as nanoparticles, nanotubes, and nanocomposites offer unique properties like high surface area-to-volume ratios, tunable surface chemistry, and enhanced mass transport, which can significantly improve sensor performance. nih.govfrontiersin.org For example, the incorporation of gold or silver nanoparticles can lead to highly sensitive and selective sensors. mdpi.com Quantum dots (QDs), which are semiconductor nanocrystals with size-dependent optical properties, are also being integrated into sensors for multi-analyte detection and improved signal transduction. nih.govnih.gov

One notable strategy involves the use of polymer nanocomposites. For instance, embedding a chromoionophoric probe into a porous monolithic polymer template can create a solid-state chemosensor with rapid detection kinetics and high selectivity. researchgate.net Silica-polymer hybrid monoliths are also being explored for the simultaneous detection of multiple heavy metal ions. researchgate.net These hybrid materials combine the advantages of both organic polymers and inorganic silica, leading to robust and versatile sensing platforms. researchgate.net

Furthermore, the development of thin-film sensors based on nanocomposites has shown great promise. scirp.orgresearchgate.net By doping a polymer matrix like ethyl cellulose with this compound and adding TiO2 nanoparticles, researchers have been able to enhance the sensor's sensitivity to alcohol vapors through Mie scattering. scirp.orgresearchgate.net This approach increases the interaction of light with the sensing film, leading to a stronger signal. scirp.org

The use of hybrid nanomaterials is a key trend in sensor technology, with applications in both healthcare and environmental monitoring. mdpi.com These advanced materials provide a versatile platform for the development of next-generation sensors with improved performance characteristics. mdpi.comindexcopernicus.com

Potential Applications in Bioimaging and In Vivo Monitoring

The unique properties of chromoionophores, particularly when integrated into nanosensor platforms, open up exciting possibilities for applications in bioimaging and in vivo monitoring. nih.govfh-muenster.de The ability to visualize and quantify ion concentrations and other analytes in real-time within living cells and organisms can provide invaluable insights into biological processes and disease states. nih.gov

Optode-based nanosensors (OBNs) are a class of fluorescent nanosensors that are particularly well-suited for these applications. nih.gov These nanosensors typically consist of an ionophore for target recognition, a chromoionophore for signal transduction, and a polymer matrix to encapsulate these components. nih.gov By engineering these nanosensors to be biocompatible and to respond to specific analytes, researchers can use them for intracellular ion measurement and imaging. For example, nanosensors have been developed to image potassium ions in viable cells, allowing for the observation of ion dynamics in response to external stimuli.

A significant challenge for in vivo applications is the potential toxicity and lack of biodegradability of the sensor materials. researchgate.net To address this, researchers are developing biodegradable optode-based nanosensors using polymers like polycaprolactone (B3415563) (PCL). researchgate.netnih.gov These biodegradable nanosensors have shown promise for long-term in vivo monitoring without the concerns of traditional, non-biodegradable materials. researchgate.net

Furthermore, the development of nanosensors that can be monitored using near-infrared (NIR) light is particularly advantageous for in vivo applications due to the high tissue-penetration capability of NIR light. nih.gov This allows for real-time monitoring of physiological parameters in living animals. For instance, chromophore-conjugated upconversion nanoparticles have been used to monitor hepatotoxicity in vivo by detecting peroxynitrite, a marker of liver damage. nih.gov

The ability to continuously monitor analytes like sodium and histamine (B1213489) in vivo has also been demonstrated using fluorescent nanosensors. researchgate.netsemanticscholar.org These sensors can be injected into the skin and monitored non-invasively, providing a powerful tool for clinical diagnostics and research. nih.gov The ongoing development of these advanced sensing technologies holds great promise for the future of personalized medicine and our understanding of complex biological systems.

Q & A

Q. How is Chromoionophore IX synthesized and characterized for research applications?

this compound is synthesized via condensation reactions involving a mono aza-crown ether moiety and indoaniline derivatives. Key steps include purification through column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity (>95%) . Researchers must validate synthetic batches with spectral data and elemental analysis to ensure reproducibility, as impurities can skew ion-sensing performance .

Q. What are the key spectral properties of this compound in ion-sensing applications?

this compound exhibits a pH-dependent absorption shift in the visible spectrum (λmax ~580–620 nm) due to protonation/deprotonation of its indoaniline group. Its aza-crown ether moiety selectively complexes cations (e.g., K<sup>+</sup>, Na<sup>+</sup>), causing measurable changes in absorbance or fluorescence. Researchers should use spectrophotometric titrations under controlled pH and ionic strength to quantify binding constants (log K) and selectivity coefficients .

Q. What experimental protocols are recommended for validating this compound in optode membranes?

Standard protocols involve immobilizing this compound in plasticized polyvinyl chloride (PVC) membranes doped with ionophores and lipophilic additives. Researchers must calibrate optodes in buffered solutions with varying target ion concentrations, using techniques like digital colorimetry or fiber-optic spectroscopy to track response curves. Replicate experiments at different pH levels (e.g., 4–9) and electrolyte concentrations (e.g., 0.1–1.0 M) are critical to assess robustness .

Advanced Research Questions

Q. How do variations in experimental conditions (pH, ionic strength) affect this compound’s ion selectivity?

this compound’s selectivity is highly sensitive to pH due to competing protonation equilibria. For example, at low pH (≤5), H<sup>+</sup> competes with target cations, reducing sensor sensitivity. Ionic strength impacts activity coefficients, altering apparent binding constants. Advanced studies should employ the Nikolskii-Eisenman equation to model selectivity coefficients (k<sup>pot</sup>ij) and validate results against ion-selective electrode (ISE) data . Researchers must also control CO2 interference in aqueous systems by using sealed calibration setups .

Q. How can contradictory data from this compound-based sensors in mixed-ion systems be resolved?

Contradictions often arise from differences in membrane composition (e.g., plasticizer polarity, ionophore-to-chromoionophore ratio) or measurement techniques. To resolve discrepancies:

- Perform cross-validation using inductively coupled plasma mass spectrometry (ICP-MS) for ground-truth ion concentrations.

- Apply multivariate regression to deconvolute overlapping spectral responses in multi-ion systems.

- Standardize immobilization methods (e.g., covalent binding vs. physical entrapment) to minimize leaching .

Q. What methodologies optimize this compound’s immobilization in fiber-optic chemical sensors?

Covalent immobilization (e.g., silanization followed by crosslinking) enhances stability compared to physical entrapment. Researchers should:

Functionalize optical fibers with amino or thiol groups.

Couple this compound via carbodiimide chemistry.

Validate immobilization efficiency using X-ray photoelectron spectroscopy (XPS) and fluorescence microscopy.

Test sensor longevity under continuous flow conditions (e.g., 72-hour stability assays) .

Q. How can this compound be integrated into multi-analyte detection systems?

Design sensor arrays combining this compound with orthogonal ionophores (e.g., valinomycin for K<sup>+</sup>, calixarenes for Ca<sup>2+</sup>). Use machine learning algorithms (e.g., principal component analysis) to decode complex spectral datasets. For dynamic systems, implement real-time monitoring with microfluidic platforms to control sample introduction and minimize cross-talk .

Methodological Best Practices

- Reproducibility : Document membrane compositions (e.g., %w/w of PVC, plasticizer, ionophore) and calibration conditions in supplemental materials .

- Data Validation : Compare results with established ion-sensing techniques (e.g., ISEs, ICP-MS) and report uncertainties in binding constants .

- Ethical Compliance : Disclose all synthetic protocols and safety data (e.g., MSDS for reagents) in compliance with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。